2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide
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Overview
Description
2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxybenzylidene group, a hydrazino group, and a tetrafluoroethoxyphenyl group. These functional groups contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide typically involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-(1,1,2,2-tetrafluoroethoxy)aniline and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, and the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent oxidation.
Substitution: Halides, amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- **2-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinoacetyl]amino}-N-(4-methylphenyl)benzamide
- **2-((2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazino)-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide is unique due to the presence of the tetrafluoroethoxyphenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C18H15F4N3O4 |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
N'-[(E)-(3-methoxyphenyl)methylideneamino]-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]oxamide |
InChI |
InChI=1S/C18H15F4N3O4/c1-28-12-6-4-5-11(9-12)10-23-25-16(27)15(26)24-13-7-2-3-8-14(13)29-18(21,22)17(19)20/h2-10,17H,1H3,(H,24,26)(H,25,27)/b23-10+ |
InChI Key |
SXEAGHTZLNHEBA-AUEPDCJTSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2OC(C(F)F)(F)F |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2OC(C(F)F)(F)F |
Origin of Product |
United States |
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